Methyl 2-bromo-3,6-difluorobenzoate

CAS No.: 1805523-44-7

Cat. No.: VC2754109

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805523-44-7 |

|---|---|

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | methyl 2-bromo-3,6-difluorobenzoate |

| Standard InChI | InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |

| Standard InChI Key | KIEJIRZTQOYEMQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1Br)F)F |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1Br)F)F |

Introduction

Chemical Identity and Structure

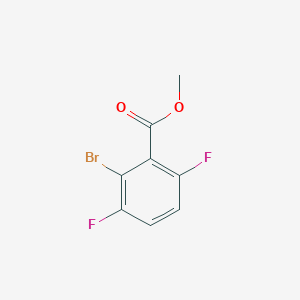

Methyl 2-bromo-3,6-difluorobenzoate (CAS No. 1805523-44-7) is an organic compound with the molecular formula C8H5BrF2O2. Its structure consists of a benzene ring substituted with a methyl carboxylate group, a bromine atom at position 2, and fluorine atoms at positions 3 and 6. This specific arrangement of substituents contributes to its unique chemical reactivity and potential applications in various fields .

Structural Identifiers

The compound can be identified through various chemical notations and identifiers as shown in Table 1.

Table 1: Chemical Identifiers of Methyl 2-bromo-3,6-difluorobenzoate

| Identifier | Value |

|---|---|

| CAS Number | 1805523-44-7 |

| IUPAC Name | methyl 2-bromo-3,6-difluorobenzoate |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| InChI | InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |

| InChIKey | KIEJIRZTQOYEMQ-UHFFFAOYSA-N |

| SMILES | COC(=O)c1c(F)ccc(F)c1Br |

| MDL Number | MFCD28061358 |

| PubChem CID | 121227880 |

Physical and Chemical Properties

Physical Properties

Methyl 2-bromo-3,6-difluorobenzoate exhibits specific physical characteristics that influence its handling, storage, and applications in laboratory and industrial settings.

Table 2: Physical Properties of Methyl 2-bromo-3,6-difluorobenzoate

| Property | Value |

|---|---|

| Physical State | Solid-Liquid Mixture |

| Boiling Point | 258.3 ± 40.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ (or 1.652 ± 0.06 g/cm³) |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Standard Storage Conditions | Room temperature, well-ventilated area |

Chemical Properties and Reactivity

The reactivity profile of methyl 2-bromo-3,6-difluorobenzoate is primarily influenced by its halogenated structure. The bromine atom at position 2 serves as a site for various transformations, particularly nucleophilic substitutions and coupling reactions. The fluorine atoms at positions 3 and 6 contribute to the electronic properties of the molecule, affecting its reactivity and potential interactions with biological systems.

Table 3: Chemical Properties of Methyl 2-bromo-3,6-difluorobenzoate

| Property | Value | Classification |

|---|---|---|

| Log P o/w (Consensus) | 2.99 | Moderately lipophilic |

| Solubility (ESOL) | 0.133 mg/ml; 0.00053 mol/l | Soluble |

| Solubility (Ali) | 0.352 mg/ml; 0.0014 mol/l | Soluble |

| Solubility (SILICOS-IT) | 0.0323 mg/ml; 0.000129 mol/l | Soluble |

| GI Absorption | High | Favorable bioavailability |

| BBB Permeant | Yes | Can cross blood-brain barrier |

Synthesis Methods

The synthesis of methyl 2-bromo-3,6-difluorobenzoate typically involves the esterification of 2-bromo-3,6-difluorobenzoic acid with methanol. This process generally requires catalysts such as sulfuric acid or thionyl chloride to facilitate the reaction.

General Synthetic Route

The general synthetic pathway for methyl 2-bromo-3,6-difluorobenzoate often follows these steps:

-

Preparation of 2-bromo-3,6-difluorobenzoic acid through selective bromination of 3,6-difluorobenzoic acid

-

Esterification of the resulting acid with methanol in the presence of a catalyst

-

Purification of the product through crystallization or chromatographic techniques

The specific conditions, including temperature, solvent selection, and reaction time, can be optimized to improve yield and purity of the final product.

Applications in Research and Industry

Pharmaceutical Development

Methyl 2-bromo-3,6-difluorobenzoate serves as a valuable intermediate in pharmaceutical development due to its halogenated structure, which enhances its binding affinity to biological targets. This property makes it particularly useful for studying protein-ligand interactions, which are fundamental in drug discovery processes.

The compound's structure allows it to form stable complexes with biological macromolecules, facilitating research into drug-target interactions. This characteristic is essential for understanding the mechanism of action of potential therapeutic agents and optimizing their efficacy and selectivity.

Organic Synthesis Applications

In the field of organic synthesis, methyl 2-bromo-3,6-difluorobenzoate functions as a versatile building block for the creation of more complex molecular structures. The halogenated positions on the benzene ring, particularly the bromine at position 2, provide sites for various transformations:

-

Cross-coupling reactions (Suzuki, Sonogashira, Heck)

-

Nucleophilic aromatic substitution reactions

-

Metal-halogen exchange reactions

-

Functional group interconversions

These transformations allow chemists to introduce various substituents and functional groups, expanding the diversity of compounds that can be synthesized using this intermediate.

| Category | Information |

|---|---|

| Signal Word | Warning |

| Pictogram | GHS07_Harmful |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |

Related Compounds and Structural Isomers

Several compounds with similar structures but different substitution patterns exist in the chemical space. These isomers and related compounds have distinct properties and applications based on their unique structural features.

Table 5: Comparison with Related Compounds

| Compound | CAS Number | Structural Difference |

|---|---|---|

| Methyl 6-bromo-2,3-difluorobenzoate | 364727-87-7 | Bromine at position 6, fluorine at positions 2 and 3 |

| Methyl 3-bromo-2,6-difluorobenzoate | 1378875-92-3 | Bromine at position 3, fluorine at positions 2 and 6 |

| Methyl 2-bromo-4,6-difluorobenzoate | 1379336-54-5 | Bromine at position 2, fluorine at positions 4 and 6 |

The variation in substitution patterns affects the electronic distribution, reactivity, and potential interactions with biological systems, leading to different applications in organic synthesis and pharmaceutical development.

| Parameter | Specification |

|---|---|

| Typical Purity | >97% to 98% |

| Available Quantities | Ranging from milligram to gram scale |

| Quality Control | Analytical methods including NMR, HPLC, and MS |

| Packaging | Sealed containers, protected from light and moisture |

| Storage Stability | Stable under recommended storage conditions |

Current Research and Future Perspectives

Current research involving methyl 2-bromo-3,6-difluorobenzoate focuses primarily on its utility as a synthetic intermediate in medicinal chemistry and materials science. The compound's unique substitution pattern makes it valuable for structure-activity relationship studies in drug discovery programs.

Future research directions may include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel transformations at the halogenated positions

-

Investigation of potential applications in materials science, particularly in fluorinated materials

-

Structure-activity relationship studies to understand the impact of halogen substitution patterns on biological activity

As synthetic methodologies continue to advance, the accessibility and versatility of methyl 2-bromo-3,6-difluorobenzoate as a building block will likely expand, further enhancing its utility in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume